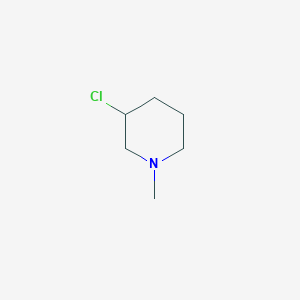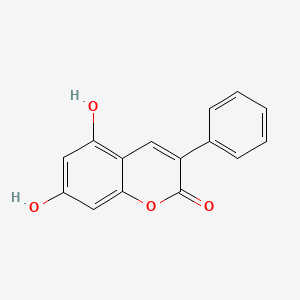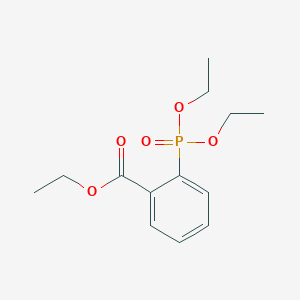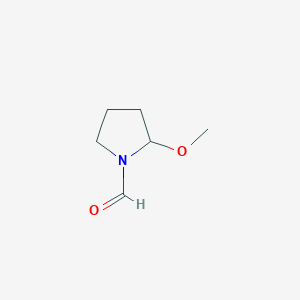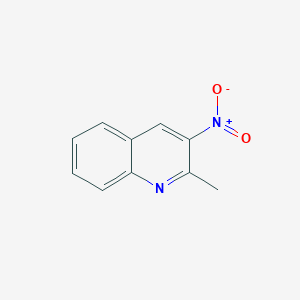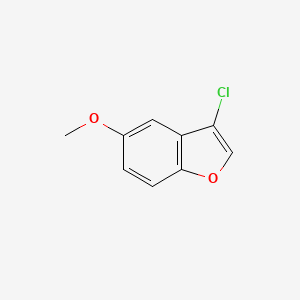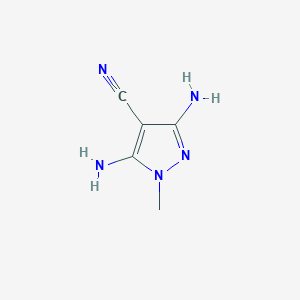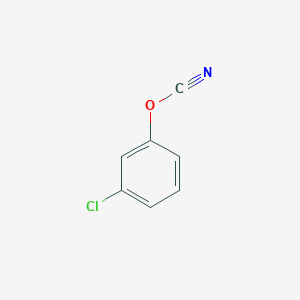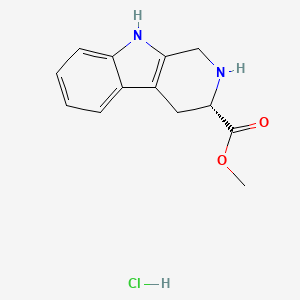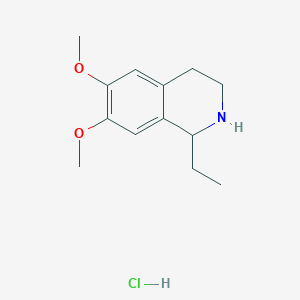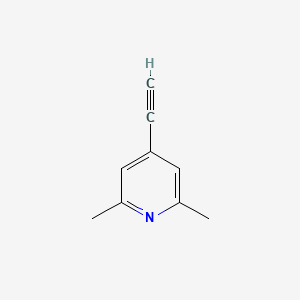
4-Etinil-2,6-dimetilpiridina
Descripción general
Descripción
4-Ethynyl-2,6-dimethyl-pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethynyl and methyl groups on the pyridine ring imparts unique chemical properties to 4-Ethynyl-2,6-dimethyl-pyridine, making it a valuable compound in various scientific research and industrial applications.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,6-dimethyl-pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
Mecanismo De Acción
Target of Action
It is known that pyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
In the context of sm cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . The process involves oxidative addition with electrophilic organic groups, where palladium donates electrons to form a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions, it may be involved in the synthesis of complex organic compounds .
Result of Action
Given its potential role in sm cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic compounds .
Action Environment
In the context of sm cross-coupling reactions, the success of these reactions is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethyl-pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine as the starting material.
Ethynylation: The ethynyl group is introduced through a reaction with an ethynylating agent such as ethynyl bromide or ethynyl chloride. This reaction is often carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Reaction Conditions: The reaction is typically conducted under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-2,6-dimethyl-pyridine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2,6-dimethyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpyridine: Lacks the ethynyl group, resulting in different chemical reactivity and applications.
4-Ethynylpyridine: Similar structure but without the methyl groups, affecting its physical and chemical properties.
2-Ethynyl-6-methylpyridine: Contains one ethynyl and one methyl group, offering a different balance of properties.
Uniqueness
4-Ethynyl-2,6-dimethyl-pyridine is unique due to the presence of both ethynyl and methyl groups, which confer distinct reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-ethynyl-2,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-9-5-7(2)10-8(3)6-9/h1,5-6H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAGOMYXYMHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517606 | |
| Record name | 4-Ethynyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86520-95-8 | |
| Record name | 4-Ethynyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





